Product packaging for 2-[(2,4-Dichlorophenyl)thio]acetonitrile(Cat. No.:CAS No. 103575-48-0)

2-[(2,4-Dichlorophenyl)thio]acetonitrile

Cat. No.: B022933
CAS No.: 103575-48-0
M. Wt: 218.1 g/mol
InChI Key: YNQODSRRTQZVMK-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)thio]acetonitrile is an organic compound with the molecular formula C8H5Cl2NS and a molecular weight of 218.10 g/mol . It is identified by the CAS Registry Number 103575-48-0 . This compound serves as a valuable synthetic intermediate and building block in organic chemistry research. It is particularly useful in the synthesis of more complex heterocyclic systems, such as those involving the thiazole ring, a common scaffold in medicinal and materials chemistry . For instance, derivatives of (thiazol-2-yl)acetonitrile can undergo oxidative dimerization to form structures like 2,3-bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles, which are of interest as potential electroluminescent materials . Researchers utilize this compound to develop novel chemical entities for various applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2NS B022933 2-[(2,4-Dichlorophenyl)thio]acetonitrile CAS No. 103575-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQODSRRTQZVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381258
Record name 2-[(2,4-dichlorophenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103575-48-0
Record name 2-[(2,4-dichlorophenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Chemical Transformations of 2 2,4 Dichlorophenyl Thio Acetonitrile

Direct Synthesis Approaches for 2-[(2,4-Dichlorophenyl)thio]acetonitrile

The direct construction of this compound can be envisioned through several classical and modern synthetic strategies. These approaches primarily focus on the formation of the key aryl thioether linkage.

Nucleophilic Substitution Strategies Involving Thiolates

One of the most fundamental and widely employed methods for the synthesis of aryl thioethers is the nucleophilic substitution reaction between a thiolate and a suitable electrophile. In the context of synthesizing this compound, this would typically involve the reaction of 2,4-dichlorothiophenolate with a haloacetonitrile, most commonly chloroacetonitrile (B46850) or bromoacetonitrile.

The reaction proceeds via an SN2 mechanism, where the sulfur atom of the 2,4-dichlorothiophenolate anion acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide leaving group. The 2,4-dichlorothiophenolate is typically generated in situ by treating 2,4-dichlorothiophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, in an appropriate solvent like ethanol, acetone, or dimethylformamide (DMF).

A representative reaction is the synthesis of the closely related 2-[(4-methylphenyl)thio]acetonitrile (B1597444) from p-toluenethiol and chloroacetonitrile. This reaction underscores the general applicability of this method for preparing arylthioacetonitriles.

Table 1: Illustrative Nucleophilic Substitution for Arylthioacetonitrile Synthesis

ThiolHaloacetonitrileBaseSolventProduct
2,4-DichlorothiophenolChloroacetonitrileK₂CO₃AcetoneThis compound
p-ToluenethiolChloroacetonitrileNaOHEthanol2-[(4-Methylphenyl)thio]acetonitrile

Cyanation Methodologies for Aryl Thioethers and Related Substrates

Cyanation methodologies offer an alternative pathway to introduce the nitrile functionality. While direct cyanation of an existing aryl thioether at the desired position is challenging, a more plausible strategy involves the cyanation of a pre-functionalized 2,4-dichlorophenyl thioether. For instance, a 2-((2,4-dichlorophenyl)thio)methyl halide could undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield the target molecule.

Modern advancements in catalysis have also introduced methods for the cyanation of aryl thioethers, although specific examples for the synthesis of this compound are not prominently documented in the literature. These reactions often utilize transition metal catalysts, such as nickel, to activate the C-S bond for subsequent cyanation.

Integration of Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly efficient and atom-economical approach. While specific MCRs for the direct synthesis of this compound are not well-established, one could conceptualize a three-component reaction involving 2,4-dichlorothiophenol, formaldehyde (B43269) (or a synthetic equivalent), and a cyanide source. However, the development of such a specific MCR would require significant experimental investigation to optimize reaction conditions and ascertain its feasibility and efficiency.

Catalytic Protocols for Carbon-Sulfur Bond Formation

Catalytic methods, particularly those employing transition metals, have revolutionized the formation of carbon-sulfur bonds, providing milder and more efficient alternatives to traditional methods.

Transition Metal-Catalyzed Thiolation Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the synthesis of aryl thioethers. These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol in the presence of a metal catalyst and a base.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for the synthesis of aryl thioethers. These reactions can tolerate a wide range of functional groups and are often effective for the coupling of less reactive aryl chlorides.

In the context of synthesizing this compound, a plausible route would involve the nickel-catalyzed coupling of a 2,4-dichloroaryl halide (e.g., 1-bromo-2,4-dichlorobenzene (B72097) or 1,2,4-trichlorobenzene) with a thiol partner such as mercaptoacetonitrile (B8634862) or its synthetic equivalent. The reaction would typically be carried out in the presence of a nickel catalyst, such as a Ni(II) salt with a suitable ligand (e.g., a phosphine (B1218219) or bipyridine), and a base.

Table 2: Generalized Scheme for Nickel-Catalyzed Aryl Thioether Synthesis

Aryl HalideThiolNickel CatalystLigandBaseSolvent
1-Bromo-2,4-dichlorobenzeneMercaptoacetonitrileNiCl₂(dppp)dpppNaOtBuToluene
1,2,4-TrichlorobenzeneMercaptoacetonitrileNi(COD)₂PCy₃K₃PO₄Dioxane

Note: The conditions presented in this table are illustrative and would require optimization for the specific synthesis of this compound.

The mechanism of these nickel-catalyzed thiolations generally involves the oxidative addition of the aryl halide to a Ni(0) species, followed by reaction with the thiolate, and subsequent reductive elimination to afford the aryl thioether product and regenerate the Ni(0) catalyst.

Rhodium-Catalyzed Protocols for Organosulfur Compounds

Rhodium complexes have emerged as effective catalysts for the formation of carbon-sulfur (C-S) bonds, a critical step in the synthesis of many organosulfur compounds. researchgate.net These catalysts can facilitate the addition of organosulfur groups to unsaturated compounds, direct the substitution of C-H bonds with organosulfur moieties, and mediate single-bond metathesis reactions. researchgate.net Specifically, rhodium catalysts are adept at cleaving S-S bonds and transferring the resulting organosulfur fragments to various organic molecules, including alkynes, allenes, and aryl halides. researchgate.net

One notable rhodium-catalyzed reaction involves the interaction of thiols with polychloroalkanes in the presence of triethylamine, a process catalyzed by RhCl(PPh3)3. nih.gov This method provides a pathway to various sulfur-containing products such as formaldehyde dithioacetals and thioformates under mild conditions. nih.gov Furthermore, rhodium-catalyzed hydrothiolation of allenes offers a route to allylic thioethers, and subsequent oxidation can yield the corresponding allylic sulfones. researchgate.net The development of rhodium-catalyzed methods for C-H bond functionalization has also been a significant area of research, with applications in the synthesis of complex molecules. acs.orgnih.govacs.orgunt.edu For the synthesis of diaryl sulfides, rhodium-catalyzed deborylative arylthiolation of organoborons with S-aryl thiosulfonates presents an odorless and efficient method. rsc.org

While direct rhodium-catalyzed synthesis of this compound is not extensively documented, the established reactivity of rhodium catalysts in C-S bond formation suggests potential synthetic routes. For instance, a rhodium-catalyzed cross-coupling of 2,4-dichlorothiophenol with a haloacetonitrile derivative could be a plausible approach. The general scheme for such a transformation is depicted below:

Image of a rhodium-catalyzed cross-coupling reaction

The efficiency of such a reaction would likely depend on the choice of rhodium catalyst, ligands, and reaction conditions. Research in rhodium-catalyzed C-S bond formation continues to provide new tools for the synthesis of complex organosulfur compounds. researchgate.netdntb.gov.ua

Metal-Free Approaches for Thioether Synthesis

In recent years, there has been a growing interest in developing metal-free methods for the synthesis of thioethers to avoid the cost and potential toxicity associated with transition metals. researchgate.net These approaches often rely on the inherent reactivity of the starting materials under specific conditions.

One common metal-free strategy involves the reaction of thiols with alkyl or aryl halides. For instance, the synthesis of dialkyl or alkyl aryl thioethers can be achieved using xanthates as thiol surrogates, which are odorless and stable. mdpi.com This method proceeds via nucleophilic substitution under transition-metal-free and base-free conditions. mdpi.com Another approach is the visible-light-promoted cross-coupling of 4-alkyl-1,4-dihydropyridines with thio- or selenosulfonates, which provides sulfides or selenides in high yields under mild, metal-free conditions. organic-chemistry.org

A direct and simple method for the synthesis of linear thioethers is the anti-Markovnikov addition of thiols to unactivated alkenes in water at room temperature without any additives. organic-chemistry.org Furthermore, a direct difunctionalization of alkenes with nitriles and thiols, catalyzed by molecular iodine with DMSO as a mild oxidant, yields β-acetamido sulfides. organic-chemistry.org Dehydrative thioetherification, converting alcohols and thiols into thioethers using a recyclable NAFION® superacid catalyst, also represents an efficient metal-free method. researchgate.net

For the specific synthesis of this compound, a metal-free approach could involve the direct reaction of 2,4-dichlorothiophenol with chloroacetonitrile. This reaction would proceed via a simple nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of chloroacetonitrile.

Image of a metal-free synthesis of this compound

The success of this reaction would likely be influenced by the choice of base and solvent to facilitate the formation of the thiolate and the subsequent substitution.

Advanced Nitrile Functionalization Strategies Applied to Dichlorophenyl Acetonitrile (B52724) Systems

The nitrile group is a versatile functional group that can be introduced into molecules through various methods and can serve as a precursor for other functional groups. chemrevlett.commdpi.com

Cyanation of Aryl Halides and Pseudo-halides using Acetonitrile as a Cyanide Source

Traditional cyanation methods often rely on toxic cyanide reagents like KCN or NaCN. rsc.org To circumvent this, acetonitrile has been explored as a benign and readily available source of the cyano group. mdpi.comrsc.orgnih.govacs.orgrsc.orgacs.orgresearchgate.net Nickel-catalyzed systems have been developed to achieve the cyanation of aryl halides and triflates using acetonitrile. rsc.orgnih.govacs.orgrsc.org These reactions often require a reductant and can proceed under relatively mild conditions. nih.govacs.org For example, a nickel catalyst system with an organosilicon reductant has been shown to be effective for the cyanation of aryl halides with acetonitrile at 80-100 °C. rsc.orgnih.gov Another nickel-catalyzed protocol demonstrates broad substrate scope, including aryl chlorides, fluorides, bromides, and iodides, using acetonitrile as the cyanide source under mild temperatures. acs.org

Copper-catalyzed systems have also been employed for the cyanation of arenes using acetonitrile, often proceeding through a sequential iodination/cyanation pathway. acs.org These methods highlight the potential of using acetonitrile as a non-toxic alternative for introducing the nitrile functionality.

Decarbonylative Cyanation Methods

Decarboxylative cyanation represents another strategy for nitrile synthesis, offering an alternative to traditional methods. chemrevlett.comnih.govrsc.orgacs.orgrsc.org This approach involves the conversion of carboxylic acids into nitriles. Palladium-catalyzed decarboxylative cyanation of aryl carboxylic acids has been developed using electrophilic cyanating reagents. nih.govacs.org These reactions can proceed under non-oxidative conditions and at mild temperatures. acs.org Photoredox catalysis has also been utilized for the decarboxylative cyanation of carboxylic acids at room temperature, employing cyanobenziodoxolones as the cyanating agent. rsc.orgrsc.org This method is applicable to a broad range of α-amino and α-oxy acids. rsc.orgrsc.org While these methods are powerful for nitrile synthesis, their direct application to the synthesis of this compound would require a suitable carboxylic acid precursor.

SNAr Substitution Reactions with Acetonitrile Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orglumenlearning.comyoutube.comlibretexts.org In the context of acetonitrile derivatives, the anion of an aryl acetonitrile can act as a nucleophile in an SNAr reaction with a suitable heteroaryl halide. nih.gov This reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.orglumenlearning.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.orglumenlearning.comlibretexts.org

Kinetic studies of SNAr reactions in acetonitrile have provided insights into the reaction mechanism, including the role of the solvent and the structure of the transition state. acs.orgrsc.orgresearchgate.netnih.gov For the synthesis of this compound, an SNAr reaction could be envisioned where the anion of a thioacetonitrile derivative attacks a dichlorinated aromatic ring. However, the more common pathway involves the nucleophilic attack of a thiolate on a haloacetonitrile, as described in the metal-free synthesis section.

Reactivity Profiles and Transformative Pathways of this compound

The chemical structure of this compound, featuring a thioether linkage and a nitrile group, offers several avenues for further chemical transformations. The thioether moiety can undergo oxidation to form the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and biological activity of the molecule.

The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. wikipedia.orgchemicalbook.com These transformations open up a wide range of possibilities for derivatization and the synthesis of new compounds.

Furthermore, the dichlorophenyl ring can participate in various cross-coupling reactions, allowing for the introduction of new substituents. The thioether linkage itself can be subject to cleavage under certain conditions. For instance, the thio-Claisen rearrangement is a nih.govnih.gov sigmatropic rearrangement that can be applied to sulfur-containing compounds, leading to the formation of new carbon-carbon bonds. semanticscholar.org

Interactive Data Table: Synthetic Methods for Thioethers

MethodCatalyst/ReagentSubstratesKey Features
Rhodium-Catalyzed Cross-Coupling researchgate.netnih.govRhCl(PPh3)3Thiols, PolychloroalkanesMild conditions, forms various organosulfur compounds.
Metal-Free Thiol-ene Reaction organic-chemistry.orgNone (Water)Thiols, Unactivated AlkenesRoom temperature, no additives, anti-Markovnikov selectivity.
Xanthate-based Synthesis mdpi.comNoneAlkyl/Aryl Halides, XanthatesOdorless, stable reagents, metal- and base-free.
Nickel-Catalyzed Cyanation rsc.orgnih.govacs.orgNickel complex, ReductantAryl Halides, AcetonitrileUses non-toxic cyanide source, mild conditions.
Decarboxylative Cyanation nih.govrsc.orgacs.orgrsc.orgPalladium or Photoredox catalystCarboxylic Acids, Cyanating agentMild conditions, broad substrate scope.

Transformations Involving the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be converted into various other important chemical entities.

Dihydroboration of nitriles is a valuable method for their reduction to primary amines or, under controlled conditions, to N,N-diborylamines. researchgate.net This transformation typically employs hydroborating agents like pinacolborane (HBpin) and can be catalyzed by various transition metal complexes. researchgate.netnih.gov For instance, manganese, nih.gov cobalt, researchgate.net and zinc-based nih.gov catalysts have been effectively used for the dihydroboration of a range of organic nitriles. The resulting N,N-diborylamines are useful synthetic intermediates that can be further reacted, for example, with aldehydes to form aldimines. researchgate.net

The general mechanism for the dihydroboration of a nitrile involves the addition of the B-H bond across the carbon-nitrogen triple bond. In catalyzed reactions, this often proceeds through the formation of a metal-hydride species which then interacts with the nitrile. researchgate.net The reaction can proceed in a stepwise manner, first forming an N-borylimine intermediate, which then undergoes a second hydroboration to yield the N,N-diborylamine product. The precise mechanism can vary depending on the catalyst and reaction conditions. nih.govresearchgate.net

Table 1: Catalysts for Dihydroboration of Nitriles

Catalyst System Reactant Product Reference
Co(acac)₂/dpephos Organic nitriles N,N-diborylamines researchgate.net
[(2,6-iPr₂PhBDI)Mn(μ-H)]₂ Benzonitrile N,N-diborylamines nih.gov
NHC-stabilized Zinc dihydrides Organic nitriles N,N-diborylamines nih.gov

The nitrile group of this compound can be transformed into a carbonyl group, effectively making the parent molecule a synthon for the corresponding aryl carbonyl functionality. nih.gov A common strategy for this conversion is the Stephen reaction, which reduces the nitrile to an aldehyde. scienceinfo.comwikipedia.orgbyjus.comvedantu.comtestbook.com This reaction typically involves the use of tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt intermediate, which is then hydrolyzed to the aldehyde. wikipedia.orgbyjus.com The Stephen reaction is generally more efficient for aromatic nitriles. wikipedia.orgbyjus.com

Another approach involves the use of reducing agents like diisobutylaluminium hydride (DIBALH), which can reduce nitriles to aldehydes at low temperatures. libretexts.org The mechanism involves the formation of a Lewis acid-base complex between DIBALH and the nitrile, followed by hydride transfer to form an imine anion, which is then hydrolyzed during workup to yield the aldehyde. libretexts.org

Alternatively, the anion of an acetonitrile derivative can react with a heteroaryl halide in an SNAr reaction, and the resulting intermediate can be oxidized to a ketone. nih.gov This method utilizes the umpolung reactivity of the acetonitrile derivative. nih.gov

Table 2: Reagents for Conversion of Nitriles to Carbonyls

Reagent(s) Transformation Intermediate Reference
SnCl₂, HCl, then H₂O Nitrile to Aldehyde Iminium salt wikipedia.orgbyjus.com
DIBALH, then H₃O⁺ Nitrile to Aldehyde Imine anion libretexts.org
Base, then oxidant Nitrile to Ketone Carbanion nih.gov

The Ritter reaction provides a method to form N-alkyl amides from nitriles. wikipedia.orgorganic-chemistry.orgnrochemistry.comopenochem.orgyoutube.com The reaction proceeds through the generation of a carbocation, which then undergoes nucleophilic attack by the nitrogen atom of the nitrile to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. organic-chemistry.orgopenochem.org Various substrates that can generate a stable carbocation, such as tertiary alcohols, can be used. nrochemistry.com

While the classical Ritter reaction requires strong acids, modern variations have been developed. For example, intermolecular Ritter-type C-H amination of unactivated sp³ carbons has been achieved under mild conditions using copper catalysis. nih.gov This allows for the direct functionalization of hydrocarbons. nih.gov The reaction is believed to proceed through a single electron transfer (SET) mechanism, generating a carbocation that is trapped by the nitrile. nih.govresearchgate.net

Table 3: Key Features of the Ritter Reaction

Feature Description Reference
Reactants Nitrile and a carbocation precursor (e.g., alcohol, alkene) wikipedia.orgnrochemistry.com
Intermediate Nitrilium ion organic-chemistry.orgopenochem.org
Product N-alkyl amide wikipedia.orgorganic-chemistry.org
Catalysis Strong acid or transition metal catalysts (e.g., copper) organic-chemistry.orgnih.gov

Reactions of the Thioether Linkage

The thioether bond in this compound represents another site for chemical modification, allowing for cleavage or functional group exchange.

The carbon-sulfur bond in thioethers can be cleaved under various conditions. Reductive cleavage can be achieved using single electron-transfer (SET) reactions, which can show selectivity for either the alkyl-sulfur or aryl-sulfur bond depending on the reaction conditions. rsc.org Electroreductive methods have also been developed for the selective cleavage of the C(sp³)–S bond in aryl alkyl thioethers, generating alkyl radicals that can participate in further reactions. chemrxiv.org

Oxidative cleavage of the C-S bond is also possible. For instance, reaction with hydrogen peroxide can lead to the cleavage of the carbon-sulfur bond in certain thiols and dithioethers. rsc.orgpsu.edu Electrochemical oxidation provides a method for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers, generating cationic species from both the carbon and sulfur fragments that can be trapped by nucleophiles. rsc.org Additionally, certain transition metal complexes, such as those of molybdenum rsc.org and cobalt, researchgate.net can mediate the cleavage of C-S bonds.

Table 4: Methods for Carbon-Sulfur Bond Cleavage

Method Reagents/Conditions Selectivity Reference
Reductive Cleavage (SET) Single electron-transfer reagents Temperature-dependent rsc.org
Electroreductive Cleavage Electrochemical reduction C(sp³)–S bond chemrxiv.org
Oxidative Cleavage Hydrogen peroxide Substrate-dependent rsc.org
Electrochemical Oxidation Electro-oxidation C(sp³)–S bond rsc.org

Functional group metathesis is an emerging area in organic synthesis that allows for the exchange of functional groups between molecules. nih.gov Nickel-catalyzed functional group metathesis between aryl thioethers and aryl nitriles has been developed, providing a reversible transformation. nih.govacs.org This reaction is significant as it does not require the use of toxic cyanide or foul-smelling thiol reagents. acs.org

The mechanism of this nickel-catalyzed metathesis is thought to involve the oxidative addition of both the aryl nitrile and the aryl thioether to the nickel center, followed by a key transmetalation step where the sulfide (B99878) and cyanide groups are exchanged between the two aryl moieties. nih.gov The reaction shows good functional group tolerance and has been applied to the late-stage derivatization of complex molecules. acs.org Heterogeneously catalyzed thioether metathesis has also been explored using supported gold-palladium alloy nanoparticles. nih.gov

Table 5: Catalytic Systems for Thioether Metathesis

Catalyst System Reactants Key Feature Reference
Nickel/dcype Aryl nitriles and aryl thioethers Reversible, cyanide- and thiol-free acs.org
Supported Au-Pd alloy nanoparticles Diaryl thioethers Heterogeneous catalysis nih.gov

Mechanistic Investigations and Reaction Dynamics of 2 2,4 Dichlorophenyl Thio Acetonitrile Transformations

Elucidation of Catalytic Cycles

Catalytic cycles are fundamental to understanding how a small amount of a catalyst can transform a large quantity of a reactant into a product. For transformations involving 2-[(2,4-Dichlorophenyl)thio]acetonitrile , a hypothetical catalytic cycle, particularly in the context of cross-coupling reactions, would likely involve a series of well-defined steps centered around a transition metal, such as palladium or nickel.

Oxidative addition and reductive elimination are two elementary and reciprocal steps in many catalytic cycles. acs.orgpharmacy180.com

Oxidative Addition: This is often the initial step where the metal catalyst inserts itself into a covalent bond of the substrate, increasing its oxidation state and coordination number. pharmacy180.com In the case of This compound , the most probable site for oxidative addition is the C(aryl)-S bond. This process would involve the cleavage of the bond between the 2,4-dichlorophenyl group and the sulfur atom, with both fragments binding to the metal center. For this to occur, the metal complex needs to be coordinatively unsaturated, meaning it has a vacant site for the substrate to bind. pharmacy180.com The reactivity in oxidative addition is often influenced by the nature of the metal and its ligands. For instance, electron-rich metal centers are generally more reactive in oxidative addition. libretexts.org Studies on related aryl sulfides have shown that the oxidative addition of a C-S bond to a low-valent metal center, like Pd(0) or Ni(0), is a key activation step. uni-muenster.denih.gov The rate of oxidative addition can be influenced by the electronic properties of the aryl group; electron-withdrawing substituents on the aryl ring can facilitate this step. acs.org

Reductive Elimination: This is the final step in many catalytic cycles, where a new bond is formed between two ligands on the metal center, and the product is expelled from the coordination sphere of the metal. This process reduces the oxidation state and coordination number of the metal, thereby regenerating the active catalyst. acs.orgnih.gov For a hypothetical cross-coupling reaction involving This compound , after a series of steps where another reactant is introduced to the metal center, the 2,4-dichlorophenyl group and the new reactant would couple and be eliminated from the metal. For reductive elimination to occur, the two groups to be coupled must be in a cis orientation to each other on the metal center. wikipedia.org

A simplified, hypothetical catalytic cycle for a cross-coupling reaction of This compound (Ar-S-CH₂CN) with a generic coupling partner (R-M') could be envisioned as follows:

Oxidative Addition: Ar-S-CH₂CN + [M(0)Lₙ] → [Ar-M(II)(SCH₂CN)Lₙ]

Transmetalation: [Ar-M(II)(SCH₂CN)Lₙ] + R-M' → [Ar-M(II)(R)Lₙ] + M'-SCH₂CN

Reductive Elimination: [Ar-M(II)(R)Lₙ] → Ar-R + [M(0)Lₙ]

Where M is a transition metal (e.g., Pd), L is a ligand, and R-M' is a transmetalating agent (e.g., an organoboron or organotin compound).

Transmetalation: This step involves the transfer of a ligand from one metal center to another. In the context of cross-coupling reactions, an organic group is transferred from a main group organometallic compound (like an organoboron, organotin, or organozinc reagent) to the transition metal catalyst. acs.org In a hypothetical reaction with This compound , after oxidative addition of the C-S bond, the resulting metal-thiolate species would need to undergo transmetalation to introduce the coupling partner. The efficiency of transmetalation can be influenced by the nature of the transferring group, the metal, and the ligands present.

Ligand Exchange: Throughout the catalytic cycle, ligands can associate with or dissociate from the metal center. Ligand exchange plays a critical role in creating vacant coordination sites necessary for steps like oxidative addition and in stabilizing the various intermediates. acs.org The choice of ligands can significantly impact the solubility, stability, and reactivity of the catalyst. For instance, bulky phosphine (B1218219) ligands are often used in palladium catalysis to promote the formation of monoligated palladium species, which are highly reactive in oxidative addition. acs.org

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for understanding the factors that control the speed of a reaction and for elucidating the reaction mechanism. This involves measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalyst, and ligands) to derive a rate law.

Rate = k[Catalyst]ᵃ[Substrate]ᵇ[Reagent]ᶜ

The exponents a, b, and c represent the order of the reaction with respect to each species and provide clues about their involvement in the turnover-limiting step.

Eyring Analysis: The Eyring equation relates the rate constant of a reaction to the temperature, allowing for the determination of the activation parameters: enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). These parameters provide insight into the transition state of the rate-determining step. A large negative ΔS‡, for example, suggests an associative mechanism where multiple species come together in the transition state.

Hammett Analysis: The Hammett equation is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on the rate or equilibrium constant of a reaction involving a substituted aromatic ring. pharmacy180.comnumberanalytics.com It is expressed as:

log(kₓ/kₙ) = ρσ

where kₓ is the rate constant for a reaction with a substituent X, kₙ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant. The sign and magnitude of ρ provide information about the charge development in the transition state of the rate-determining step. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge (or loss of negative charge).

For a reaction involving the C-S bond cleavage of This compound , a Hammett study could be designed by synthesizing a series of analogues with different substituents on the phenyl ring and measuring their reaction rates. The resulting Hammett plot would provide valuable information about the electronic demands of the turnover-limiting step. For instance, in the free-radical addition of arylthiyl radicals to arylacetylenes, Hammett plots have been used to elucidate the polar effects in the transition state.

Illustrative Hammett Parameters for Related Reaction Types

Reaction Type ρ (rho) value Interpretation of Charge at Transition State
Nucleophilic Aromatic Substitution Large positive Buildup of negative charge
Electrophilic Aromatic Substitution Large negative Buildup of positive charge
Benzoic Acid Ionization (reference) +1.00 Negative charge development on carboxylate

This table provides general examples and the values for a specific reaction of this compound would need to be determined experimentally.

Investigation of Intermediate Species

The direct observation and characterization of intermediate species in a catalytic cycle provide strong evidence for a proposed mechanism. Various spectroscopic techniques are employed for this purpose. While no specific intermediates have been reported for reactions of This compound , we can surmise the types of species that might be involved based on related chemistry.

In palladium-catalyzed cross-coupling reactions, common intermediates include:

Pd(0) complexes: These are the active catalytic species that initiate the cycle by undergoing oxidative addition. acs.org

Pd(II) oxidative addition adducts: These are formed after the catalyst has inserted into a substrate bond. For This compound , this would likely be an [Ar-Pd(II)-SR] type complex. acs.org

Transmetalation intermediates: These are Pd(II) species where one of the original ligands has been replaced by the organic group from the transmetalating agent.

π-complexes: In reactions involving alkenes or alkynes, the substrate may first coordinate to the metal center through its π-system before further reaction. youtube.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are powerful tools for identifying and characterizing these transient species. nih.gov For example, in studies of palladium-mediated C-S bond formation, NMR spectroscopy and electrochemical techniques have been used to detect the palladium complexes involved in each step of the catalytic cycle. nih.gov

Isolation and Characterization of Organometallic Intermediates

No published studies were found that detail the successful isolation and characterization of organometallic intermediates formed during transformations of this compound. Research on the direct involvement of organometallic species, their structure, stability, and spectroscopic data in the context of this specific compound's reactivity is not available.

Probing Transient Species via Spectroscopic Methods

There is no available research that employs time-resolved spectroscopic methods, such as transient absorption or nanosecond pump-probe spectroscopy, to investigate the formation and decay of transient species or excited states in reactions involving this compound. Data on the lifetimes and spectral characteristics of such intermediates are therefore unknown.

Radical Pathways and Single Electron Transfer Processes

Detailed investigations into radical-mediated pathways or single electron transfer (SET) mechanisms for reactions of this compound have not been reported. While the α-thioacetonitrile moiety could theoretically participate in such processes, there is no specific experimental evidence, such as results from radical trapping experiments or electrochemical studies like cyclic voltammetry, to confirm and characterize these pathways for this compound.

Computational Chemistry and Theoretical Characterization of 2 2,4 Dichlorophenyl Thio Acetonitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules, and is widely applied to predict reaction mechanisms. It allows for the calculation of a molecule's electronic energy based on its electron density, providing a computationally efficient yet accurate approach to understanding chemical reactions.

Transition State Localization and Energy Profiles

The study of reaction mechanisms using DFT often involves the localization of transition states (TS) and the calculation of reaction energy profiles. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction's feasibility and rate.

For a compound like 2-[(2,4-Dichlorophenyl)thio]acetonitrile, DFT calculations could elucidate the mechanisms of its synthesis and subsequent reactions. For instance, in its synthesis via the reaction of 2,4-dichlorothiophenol with chloroacetonitrile (B46850), DFT could be used to model the S-alkylation reaction. This would involve calculating the energies of the reactants, the transition state for the nucleophilic attack of the thiophenolate on chloroacetonitrile, and the final product. The resulting energy profile would provide the activation energy, offering a quantitative measure of the reaction kinetics.

Spin-State Crossover Phenomena in Related Systems

Spin-state crossover (SCO) is a phenomenon where the spin state of a molecule or ion changes in response to external stimuli like temperature, pressure, or light. wikipedia.org This is most commonly observed in transition metal complexes where the energy difference between high-spin and low-spin states is small. wikipedia.orgnumberanalytics.comacs.orgnih.gov The transition involves a change in the electron configuration, which can dramatically alter the magnetic and optical properties of the material. nih.gov

For a purely organic molecule like this compound, which is a closed-shell system in its ground state, spin-state crossover in the traditional sense is not an expected phenomenon. SCO is predominantly a feature of compounds with d-electrons, specifically first-row transition metal complexes with d4 to d7 configurations. wikipedia.org

However, computational studies can explore the energies of different spin states (e.g., singlet vs. triplet) for the molecule. The lowest energy triplet state is often of interest in photochemical reactions. DFT calculations could predict the energy difference between the ground singlet state (S0) and the lowest triplet state (T1) of this compound. This information would be valuable for understanding its potential photochemical reactivity, as photoexcitation can lead to intersystem crossing from an excited singlet state to a triplet state, which may have different reactivity patterns.

Quantum Mechanical (QM) Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the dichlorophenyl ring, reflecting the electron-donating nature of the thioether and the aromatic system. The LUMO, conversely, is likely to be associated with the electron-withdrawing nitrile group (-C≡N) and the antibonding orbitals of the aromatic ring.

The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be reactive. DFT calculations on analogous aromatic thioethers and nitriles support these general predictions. researchgate.netnih.gov For example, computational studies on thiophene (B33073) derivatives have shown how substituents can modulate the HOMO and LUMO energy levels. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on Analogous Systems

Molecular OrbitalPredicted LocalizationImplied Reactivity
HOMO Sulfur atom, Dichlorophenyl ringNucleophilic character, site for electrophilic attack
LUMO Acetonitrile (B52724) group, Aromatic ring (antibonding)Electrophilic character, site for nucleophilic attack
HOMO-LUMO Gap ModerateIndicates reasonable kinetic stability

This table is predictive and based on theoretical principles and data from analogous compounds, not on direct computational results for this compound.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to its reactivity. Quantum mechanical calculations can generate a map of the electrostatic potential (ESP), which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule.

In this compound, the nitrogen atom of the nitrile group and the chlorine atoms are expected to be regions of high electron density (negative ESP) due to the high electronegativity of these atoms. The sulfur atom, while also electronegative, can act as a soft nucleophile. The hydrogen atoms of the methylene (B1212753) bridge and the aromatic ring will be regions of positive ESP.

This charge distribution allows for predictions of reactivity. Nucleophiles are expected to attack the carbon atom of the nitrile group and the carbon atoms of the dichlorophenyl ring bonded to the chlorine atoms. Electrophiles would likely interact with the nitrogen atom, the chlorine atoms, or the sulfur atom. DFT studies on substituted benzenes and cobalt-dioxolene complexes have demonstrated the power of ESP maps in predicting sites of interaction and reactivity. nih.govresearchgate.net

Theoretical Investigations of Intermolecular Interactions

The way molecules interact with each other governs their physical properties in the condensed phase, such as melting point, boiling point, and solubility. Theoretical methods can be used to study these non-covalent interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Computational studies on aromatic nitriles and halogenated aromatic compounds have provided insight into the nature and strength of these interactions. nih.govnumberanalytics.comjeeadv.ac.in For example, analysis of the Cambridge Structural Database (CSD) combined with theoretical calculations has been used to characterize the geometry and energy of interactions involving aromatic rings. nih.gov Similar computational approaches could be applied to this compound to predict its crystal structure and understand the forces that stabilize its solid state.

Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions are crucial in determining the solid-state architecture and physical properties of molecular crystals. For this compound, a variety of weak interactions, including hydrogen bonds, halogen bonds, and π-interactions, are anticipated to play a significant role in its supramolecular assembly.

Theoretical studies on analogous organosulfur and acrylonitrile-containing compounds provide a framework for understanding the potential non-covalent interactions involving this compound. Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing these interactions. nih.govmdpi.comdntb.gov.uanih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool that characterizes the topology of the electron density, allowing for the identification and classification of bonding interactions, including weak non-covalent contacts. amercrystalassn.orgrsc.orgwiley-vch.demuni.cz

In the solid state, molecules of this compound are likely to form dimers and more extended structures through various intermolecular forces. The nitrile group, with its electronegative nitrogen atom, can act as a hydrogen bond acceptor. For instance, weak C–H···N hydrogen bonds are commonly observed in the crystal structures of related acrylonitrile (B1666552) derivatives. nih.govresearchgate.net Furthermore, the chlorine atoms on the phenyl ring are capable of participating in halogen bonding, an interaction where the halogen atom acts as an electrophilic species.

The π-system of the dichlorophenyl ring can engage in π-π stacking and C–H···π interactions, further stabilizing the crystal packing. The sulfur atom, with its lone pairs of electrons, can also participate in various non-covalent interactions. Hirshfeld surface analysis is a valuable computational technique used to visualize and quantify these intermolecular contacts in molecular crystals. nih.govresearchgate.net

Table 1: Potential Non-Covalent Interactions in this compound and Their Theoretical Descriptors

Interaction TypeDonorAcceptorComputational Method for AnalysisKey Theoretical Descriptors
Hydrogen BondC-HN (nitrile)QTAIM, Hirshfeld Surface AnalysisBond Critical Point (BCP) properties, Enrichment ratio
Halogen BondC-ClN (nitrile), S, ClMolecular Electrostatic Potential (MEP)σ-hole on chlorine, Interaction energy
π-π StackingDichlorophenyl ringDichlorophenyl ringNon-Covalent Interaction (NCI) PlotReduced Density Gradient (RDG) isosurfaces
C-H···π InteractionC-HDichlorophenyl ringNCI Plot, PIXEL Energy AnalysisInteraction energy, Electron density at BCP
Nitrile-NitrileN (nitrile)C (nitrile)QTAIM, NCI PlotAnti-parallel dipole-dipole interaction

This table is a representation of potential interactions based on the functional groups present in the molecule and common findings in related crystal structures.

Ligand-Substrate Interactions in Catalytic Systems

The unique combination of a thioether linkage, a nitrile group, and a dichlorinated aromatic ring makes this compound an interesting candidate for investigation within catalytic systems. The sulfur atom can act as a soft donor, coordinating to transition metal centers, while the nitrile group can also participate in metal binding or undergo catalytic transformations.

In the context of catalysis, this compound could function as a ligand. The thioether sulfur can bind to various transition metals, and the electronic properties of the ligand, which are influenced by the electron-withdrawing chloro and cyano groups, would modulate the catalytic activity of the metal center. Computational studies, particularly using DFT, can model the coordination of this ligand to a metal and analyze the resulting electronic structure and bonding. researchgate.net

Alternatively, the molecule itself can act as a substrate in a catalytic reaction. For instance, the nitrile group is susceptible to hydrolysis or reduction, reactions often catalyzed by transition metal complexes. The C-S bond could also be a target for catalytic cleavage or transformation. A recent study on Ni-catalyzed cross-coupling reactions noted that thioethers can be prone to oxidative addition with Ni catalysts, although in their specific system, the thioether they tested was unreactive. acs.org This highlights the nuanced reactivity of thioethers in catalytic cycles.

The interaction between a catalyst and this compound as a substrate would involve specific ligand-substrate interactions. These can be modeled computationally to understand the reaction mechanism, predict the stereochemical outcome, and rationalize the observed reactivity. For example, docking studies and the calculation of interaction energies between the substrate and the active site of a catalyst can provide valuable insights. nih.gov Conceptual DFT, with reactivity indices such as Fukui functions and local electrophilicity/nucleophilicity, can be employed to predict the most reactive sites within the molecule. mdpi.com

Table 2: Potential Catalytic Roles and Interactions of this compound

Role of CompoundCatalytic TransformationKey Interaction SitesRelevant Computational Methods
LigandCoordination to a metal centerThioether sulfur, Nitrile nitrogenDFT (Geometry optimization, NBO analysis), QTAIM
SubstrateNitrile hydrolysis/reductionNitrile group (C≡N)DFT (Reaction path finding), Conceptual DFT (Reactivity indices)
SubstrateC-S bond activationThioether linkageDFT (Transition state search), Molecular Dynamics

This table outlines plausible catalytic scenarios involving the title compound based on its chemical functionalities.

In-depth Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Accessible Scientific Literature

The search for this information encompassed a variety of strategies, including queries for the compound itself, its known derivatives, and broader searches for analogous chemical structures. Furthermore, direct inquiries into crystallographic and spectroscopic databases did not yield the specific data necessary to construct a scientifically rigorous and detailed article as outlined in the initial request.

While general information regarding the properties and synthesis of related compounds, such as aryl thioacetonitriles and dichlorophenyl-containing molecules, exists, this information is not specific enough to provide a scientifically accurate account for this compound. The generation of a detailed scientific article with specific data tables requires access to primary research where these experiments have been performed and the results have been published.

Therefore, until such research is conducted and disseminated within the scientific community, a comprehensive and authoritative article on the advanced spectroscopic and crystallographic analyses of this compound, as per the specified outline, remains unfeasible.

Advanced Spectroscopic and Crystallographic Analyses of 2 2,4 Dichlorophenyl Thio Acetonitrile and Its Derivatives

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the characterization of molecular structures. By probing the vibrational energy states of molecules, these methods provide a unique spectroscopic "fingerprint," allowing for detailed functional group identification and insights into the conformational landscape of a compound. For 2-[(2,4-Dichlorophenyl)thio]acetonitrile and its derivatives, IR and Raman spectroscopy are instrumental in confirming the presence of key structural motifs and can offer clues about the molecule's spatial arrangement.

Detailed analysis of the vibrational spectra allows for the assignment of specific absorption bands (in IR) and scattered light frequencies (in Raman) to the stretching and bending modes of the molecule's constituent bonds. While a complete experimental spectral analysis for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its vibrational characteristics can be constructed by examining its primary functional groups: the 2,4-dichlorinated phenyl ring, the thioether linkage, and the acetonitrile (B52724) group.

Detailed Research Findings:

The vibrational spectrum of this compound is dominated by the characteristic modes of its three main components.

Acetonitrile Moiety (-CH₂-C≡N): The most distinct vibration associated with this group is the C≡N stretching mode. Typically, the nitrile stretch gives rise to a sharp, intense band in the IR spectrum in the range of 2240-2260 cm⁻¹. In acetonitrile itself, this band appears around 2253 cm⁻¹. researchgate.net The intensity of this band can be weaker in the Raman spectrum. The methylene (B1212753) (-CH₂) group adjacent to the nitrile and sulfur atom will exhibit characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are expected in the 2900-3000 cm⁻¹ region. The CH₂ scissoring (bending) mode is anticipated to appear around 1400-1450 cm⁻¹.

Thioether Linkage (Ar-S-CH₂): The C-S stretching vibration is characteristically weak in the IR spectrum and falls in the 600-770 cm⁻¹ range. In thioether-linked dimers, deformation of the C-S group has been observed at lower wavenumbers, around 520 cm⁻¹. mdpi.com The identification of this band can be challenging due to its low intensity and potential overlap with other vibrations in the fingerprint region.

Conformational Analysis:

Vibrational spectroscopy can also provide valuable information regarding the conformational isomers of this compound. The molecule's flexibility arises from the rotation around the C-S and S-Ar bonds. Different spatial arrangements (conformers) can lead to slight shifts in the vibrational frequencies of groups close to these bonds. For example, the C-S and C-Cl vibrational modes might show sensitivity to the dihedral angles of the molecule. In principle, by comparing experimentally obtained spectra with theoretical calculations for different stable conformers, it is possible to deduce the most likely conformation present in a given state (e.g., solid or in solution). Such analyses have been successfully applied to other flexible molecules to identify the presence and relative populations of different rotational isomers. nist.gov

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch2,4-Dichlorophenyl> 3000Medium to WeakMedium
Asymmetric/Symmetric CH₂ Stretch-CH₂-CN2900-3000MediumMedium
C≡N StretchAcetonitrile2240-2260Strong, SharpWeak to Medium
Aromatic C=C Stretch2,4-Dichlorophenyl1450-1600Medium to StrongStrong
CH₂ Scissoring (Bending)-CH₂-CN1400-1450MediumWeak
Aromatic C-H Out-of-Plane Bending2,4-Dichlorophenyl800-900StrongWeak
C-Cl Stretch2,4-Dichlorophenyl600-800StrongMedium
C-S StretchThioether600-770WeakMedium

Utility in Complex Chemical Synthesis: Beyond Direct Production of 2 2,4 Dichlorophenyl Thio Acetonitrile

Precursor Chemistry for Advanced Organic Scaffolds

The structural features of 2-[(2,4-Dichlorophenyl)thio]acetonitrile make it an attractive starting point for the synthesis of more elaborate molecules. The dichlorophenyl group offers a stable, yet reactive, aromatic core, while the α-cyano thioether moiety provides a handle for a wide range of chemical transformations.

The primary role of this compound as a building block is to introduce the 2,4-dichlorophenyl fragment into a new molecular entity. This is achieved by chemical modification of the thioacetonitrile portion of the molecule. The carbon atom positioned between the sulfur and the cyano group is activated and can be a site for nucleophilic attack or deprotonation, facilitating the construction of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the nitrile group itself is a gateway to other important functional groups. Through well-established chemical transformations, the cyano group can be converted, thereby altering the molecular scaffold while retaining the dichlorophenyl moiety.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield (2,4-Dichlorophenyl)thioacetic acid. organic-chemistry.orgmasterorganicchemistry.comyoutube.comcommonorganicchemistry.com This transformation replaces the nitrile with a carboxylic acid, a versatile functional group for further reactions such as amide bond formation or esterification. chemistryguru.com.sg

Reduction to Amines: The nitrile can be reduced to a primary amine, forming 2-[(2,4-Dichlorophenyl)thio]ethanamine. youtube.comuts.edu.auyoutube.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.comyoutube.com The resulting amine provides a nucleophilic center for building more complex structures.

Table 1: Transformation of the Nitrile Group

Starting Compound Reagents and Conditions Product Resulting Functional Group
This compound H₃O⁺, Heat (2,4-Dichlorophenyl)thioacetic acid Carboxylic Acid

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactivity of this compound makes it a plausible precursor for various heterocyclic systems. The activated methylene (B1212753) group adjacent to the nitrile can participate in condensation and cyclization reactions with various electrophiles. researchgate.netyoutube.comyoutube.comyoutube.com

For instance, α-cyano thioethers can be used in the synthesis of substituted thiazoles, a common motif in pharmaceuticals. The reaction would typically involve the reaction of the arylthioacetonitrile with a sulfur source and an appropriate cyclization partner. While specific examples with this compound are not prevalent in general literature, the reactivity pattern of related arylthioacetonitriles supports its potential in this area.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of a synthesis. youtube.comyoutube.com This approach allows for the rapid generation of analogues with potentially improved properties.

This compound could be utilized in LSF in two main ways:

As a Building Block for Introduction: The entire this compound moiety could be attached to a complex molecule. This would require a reaction that forms a bond between a complex core and the dichlorophenyl ring of the thioacetonitrile.

As a Platform for Further Diversification: More commonly, the dichlorophenyl ring of the compound itself could undergo LSF. The existing chloro substituents direct further electrophilic aromatic substitution to specific positions on the ring. Alternatively, modern cross-coupling methods could potentially replace one or both chlorine atoms with other functional groups, providing a route to a diverse library of analogues from a single advanced intermediate.

Application as a Protecting Group Strategy for Cyanides and Thioethers

A protecting group is a chemical moiety that is temporarily introduced to mask a reactive functional group, allowing other transformations to occur elsewhere in the molecule. organic-chemistry.org The group must be stable to a range of reaction conditions and be readily removable when its protective function is no longer needed.

The this compound structure contains two functionalities that could conceptually be part of a protecting group strategy.

Thioether as a Protected Thiol: The thioether can be viewed as a protected form of a thiol (mercaptan). Aryl thioethers can be cleaved under specific reductive conditions to release the free thiol. For instance, treatment with reducing agents like sodium in liquid ammonia (B1221849) can cleave the sulfur-aryl bond. The resulting cyanomethyl mercaptan is likely unstable, but this strategy points to the potential of using the arylthio group as a masked thiol. More practically, the thioacetal functionality can be reduced using reagents like Raney Nickel, which cleaves the C-S bonds entirely. youtube.com This reaction, known as desulfurization, replaces the thioether with hydrogens.

Nitrile as a Protected Carboxylic Acid or Amine: As discussed in section 6.1.1, the nitrile group can be quantitatively converted into a carboxylic acid or a primary amine. organic-chemistry.orgyoutube.comuts.edu.au Therefore, a synthetic strategy could involve carrying the stable and relatively unreactive nitrile group through several synthetic steps before "unmasking" it at a late stage to reveal the more reactive carboxylic acid or amine functionality. This avoids subjecting these more sensitive groups to harsh reagents used earlier in the synthesis.

Table 2: Protecting Group Strategies

Functional Group to Protect Protected Form within the Molecule Deprotection Reaction Reagents for Deprotection
Thiol (R-SH) Thioether (R-S-Ar) Reductive Cleavage Raney Nickel (for full desulfurization)
Carboxylic Acid (R-COOH) Nitrile (R-CN) Hydrolysis H₃O⁺, Heat or OH⁻, H₂O, Heat

Future Perspectives and Emerging Research Avenues for 2 2,4 Dichlorophenyl Thio Acetonitrile Research

Development of Sustainable and Green Synthetic Pathways

The chemical industry's increasing emphasis on environmental responsibility is driving the development of greener synthetic methods. For 2-[(2,4-Dichlorophenyl)thio]acetonitrile, future research will likely pivot from traditional synthesis protocols, which may rely on harsh conditions or hazardous reagents, towards more sustainable alternatives.

Key areas of development include:

Electrochemical Synthesis: Organic electrosynthesis is emerging as a powerful green chemistry tool, using electrons as "traceless" reagents to replace conventional oxidants or reductants. researchgate.net This approach could provide a milder and more efficient pathway for forming the crucial carbon-sulfur (C-S) bond in this compound, potentially avoiding metal catalysts and toxic byproducts. researchgate.net The electrochemical coupling of 2,4-dichlorothiophenol with a suitable acetonitrile (B52724) synthon represents a promising avenue.

Photocatalysis: Visible-light-driven reactions offer an energy-efficient method for bond formation. acs.org Future syntheses could employ photoredox catalysis to activate the precursors of this compound under ambient temperature and pressure, significantly reducing the energy consumption of the process. This methodology has been successfully applied to other C-S bond formations, suggesting its applicability in this context. acs.org

Green Solvents and Catalysts: A shift away from volatile organic compounds (VOCs) towards greener solvents like water or bio-based solvents is anticipated. researchgate.netderpharmachemica.com The development of water-soluble catalysts or performing reactions "on water" could drastically improve the environmental profile of the synthesis. Furthermore, replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron, is a key goal in sustainable chemistry. acs.org

Green Synthetic StrategyPotential Advantage for Synthesizing this compoundRepresentative Literature Precedent
Electrochemical C-S CouplingAvoids chemical oxidants/reductants, mild conditions, high selectivity. researchgate.netElectrochemical C–H thiolation for benzothiazole (B30560) synthesis. researchgate.net
Visible-Light PhotocatalysisUses light as a renewable energy source, operates at ambient temperature. acs.orgDirect C(sp3)–H bond functionalization to form aryl thioethers. acs.org
Aqueous Media SynthesisReduces reliance on hazardous organic solvents, simplifies product isolation. researchgate.netSynthesis of thiophenytoins in water as a green solvent. researchgate.netderpharmachemica.com
Earth-Abundant Metal CatalysisLowers cost and toxicity compared to precious metal catalysts (e.g., Palladium). acs.orgIron-catalyzed radical hydrothiolation of alkenes. acs.org

Exploration of Novel Reactivity Modes and Mechanistic Paradigms

The unique electronic properties conferred by the nitrile, thioether, and dichlorophenyl groups suggest that this compound could participate in a wide array of undiscovered chemical transformations. Future research will likely focus on elucidating its reactivity and the underlying mechanisms.

Nitrile Group Transformations: The nitrile functionality is exceptionally versatile and can be converted into amines, amides, carboxylic acids, and various heterocyclic systems. nih.govresearchgate.net Future studies could explore its participation in cycloaddition reactions (e.g., [3+2] cycloadditions with azides) to construct complex heterocyclic scaffolds. nih.govresearchgate.net The nitrile group can also act as a directing group in C-H activation reactions, enabling functionalization of the dichlorophenyl ring at specific positions. nih.govresearchgate.net

Thioether-Mediated Reactions: The sulfur atom in the thioether linkage can be oxidized to sulfoxide (B87167) or sulfone, which not only changes the compound's physicochemical properties but also opens up new reaction pathways. nih.gov These oxidized derivatives are valuable synthetic intermediates. For instance, sulfoxides can participate in Pummerer-type rearrangements, and sulfones are excellent leaving groups in substitution reactions.

Mechanistic Investigations: A deeper understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Detailed kinetic studies, isotopic labeling experiments, and computational modeling will be employed to probe the pathways of reactions involving this compound. For example, investigating the mechanism of nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring could reveal factors that control regioselectivity. frontiersin.org

Functional GroupPotential Novel ReactionSignificance
Nitrile[3+2] Cycloaddition with azidesSynthesis of tetrazole-containing compounds, which are important in medicinal chemistry. nih.govresearchgate.net
NitrileDirecting group for C-H arylationSelective functionalization of the aromatic ring to build molecular complexity. nih.govresearchgate.net
ThioetherOxidation to sulfoxide/sulfoneAccess to new derivatives with altered biological activity and synthetic utility. nih.gov
DichlorophenylRegioselective SNArControlled substitution of one or both chlorine atoms to introduce new functionalities. frontiersin.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, better process control, and easier scalability. vapourtec.comyoutube.com The integration of this technology is a significant future direction for the synthesis and modification of this compound.

Improved Synthesis and Safety: The synthesis of many chemical intermediates can involve exothermic reactions or unstable intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, making such reactions safer to perform. vapourtec.com This would be particularly beneficial for scaling up the production of this compound.

Telescoped and Multistep Synthesis: Automated flow platforms enable the "telescoping" of multiple reaction steps into a single continuous process without the need to isolate and purify intermediates. youtube.com This could be used to synthesize this compound and then immediately use it in a subsequent reaction, such as a nitrile hydrolysis or a thioether oxidation, significantly improving efficiency. researchgate.net

High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate a library of derivatives of this compound by varying reaction partners or conditions. This high-throughput approach can accelerate the discovery of new compounds with desirable properties for applications in materials science or pharmacology.

Flow Chemistry ApplicationBenefit for this compound Research
Continuous SynthesisEnhanced safety, improved heat and mass transfer, easier scalability. vapourtec.com
Telescoped ReactionsCombines multiple synthetic steps without intermediate isolation, increasing overall efficiency. youtube.com
Automated Derivative Library SynthesisRapid generation of analogues for structure-activity relationship (SAR) studies. researchgate.net
On-demand Generation of ReagentsSafe handling of potentially hazardous reagents by producing them in situ as needed. youtube.com

Computational Design and Prediction of Novel Transformations

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of reaction outcomes and the rational design of new experiments. For this compound, computational methods will play a pivotal role in guiding future research.

Reaction Pathway and Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reactions. researchgate.net This allows researchers to predict the most likely reaction pathways, identify key transition states, and understand the factors controlling selectivity. For instance, DFT could be used to predict the regioselectivity of a nucleophilic attack on the dichlorophenyl ring. mdpi.com

Prediction of Reactivity: Computational tools can calculate various molecular properties, such as electrostatic potential and frontier molecular orbital energies, to predict the reactivity of different sites within the this compound molecule. researchgate.net This can help in designing experiments by identifying which parts of the molecule are most likely to react with a given reagent.

Rational Design of New Reactions: By simulating the interaction of this compound with various potential reactants and catalysts in silico, researchers can identify promising new transformations before attempting them in the lab. This "in silico screening" approach saves time and resources and can lead to the discovery of truly novel chemistry. For example, molecular docking studies could predict how derivatives might interact with biological targets, guiding the design of new bioactive compounds. researchgate.net

Computational MethodApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT)Calculation of reaction energy profiles and transition state structures. researchgate.netUnderstanding of reaction mechanisms and prediction of product selectivity. researchgate.net
Molecular Dynamics (MD)Simulation of the molecule's behavior in different solvent environments.Insight into solvent effects on reactivity and conformation.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with observed biological activity or properties.Predictive models for designing new analogues with enhanced properties.
Molecular DockingSimulation of binding between derivatives and a biological target (e.g., an enzyme). researchgate.netIdentification of potential new drug candidates based on the molecule's scaffold. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-[(2,4-Dichlorophenyl)thio]acetonitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or thiolation reactions. A common approach involves reacting 2,4-dichlorobenzenethiol with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours . Yield optimization strategies include:

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Temperature control : Higher temperatures (80°C) improve kinetics but may require inert atmospheres to prevent oxidation of the thiol group.
  • Solvent selection : DMF or acetonitrile improves solubility, while toluene reduces side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the nitrile carbon (~115 ppm, ¹³C) and aromatic protons (δ 7.3–7.8 ppm, ¹H) . The thioether group (C-S) deshields adjacent protons, causing splitting patterns in the aromatic region.
  • IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and C-S (~680 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₈H₅Cl₂NS requires m/z 234.9412) .

Advanced Research Questions

Q. How does the electronic environment of the thioether group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitrile and electron-donating thioether groups create a polarized structure, affecting reactivity:

  • Suzuki Coupling : The thioether’s lone pairs can coordinate to palladium catalysts, altering regioselectivity. Use DFT calculations to map electron density distribution .
  • Oxidative Stability : The thioether is prone to oxidation to sulfoxide/sulfone derivatives. Monitor via cyclic voltammetry (peak potentials ~0.8–1.2 V vs. Ag/AgCl) .
  • Substituent Effects : Fluorine or methyl groups at the 2,4-dichlorophenyl ring (see analogs in ) modulate reactivity by altering steric and electronic profiles.

Q. What computational approaches predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). The nitrile group often forms hydrogen bonds with active-site residues .
  • QSAR Modeling : Correlate substituent parameters (Hammett σ, LogP) with bioactivity data. For example, increased lipophilicity (higher LogP) enhances membrane permeability but may reduce solubility .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs .

Q. How can contradictory spectral data between synthetic batches be resolved?

Methodological Answer: Contradictions often arise from impurities or isomerization:

  • HPLC-PDA Analysis : Use a C18 column (MeCN/H₂O gradient) to isolate isomers or byproducts. For example, trace sulfoxide formation may cause additional UV peaks at 254 nm .
  • X-ray Crystallography : Resolve ambiguities in solid-state structure (e.g., confirming thioether vs. sulfone configuration) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures, such as distinguishing para/meta substitution patterns .

Q. What strategies validate the purity of this compound in biological assays?

Methodological Answer:

  • Microanalysis (CHNS) : Confirm elemental composition within ±0.3% of theoretical values (e.g., C 40.71%, H 2.13%, N 5.93%) .
  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed nitrile to amide) with MRM transitions specific to the parent compound.
  • Pharmacokinetic Controls : Spiked recovery experiments in plasma/serum validate stability under assay conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(2,4-Dichlorophenyl)thio]acetonitrile
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2-[(2,4-Dichlorophenyl)thio]acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.